2-acetyl-7-bromo-5-chloro-2H-indazole
Description
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Properties
IUPAC Name |
1-(7-bromo-5-chloroindazol-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2O/c1-5(14)13-4-6-2-7(11)3-8(10)9(6)12-13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXXWUBDGKOGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C2C=C(C=C(C2=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Theoretical Reactivity and Synthetic Utility of the C7-Bromo Position in 2H-Indazoles
An In-Depth Technical Guide
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] Functionalization of the indazole core, particularly at the C7 position of the benzene ring, is a critical strategy for modulating the pharmacological properties of these molecules.[1] This guide provides an in-depth analysis of the theoretical reactivity of the C7-bromo position on the 2H-indazole nucleus. We will explore the electronic and steric factors that govern its reactivity, detail robust protocols for its regioselective installation, and present a comprehensive overview of modern palladium-catalyzed cross-coupling methodologies—including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions—that transform this seemingly unreactive position into a versatile synthetic handle for drug discovery and development professionals.
Understanding the 2H-Indazole Core: A Reactivity Perspective
The 2H-indazole is an aromatic heterocyclic system where a benzene ring is fused to a pyrazole ring. The distribution of electrons and the presence of two nitrogen atoms create a nuanced reactivity map across the molecule. While positions like C3 are often susceptible to functionalization due to the electronic influence of the adjacent nitrogen atoms, the C7 position presents a distinct challenge.[4]
Electronic and Steric Profile of the C7 Position
The C7 position is part of the fused benzene ring and is sterically shielded by the adjacent N2-substituted pyrazole ring. Computationally, it has been shown that the C7 position is generally less prone to electrophilic attack compared to other positions on the indazole core.[5][6] This inherent low reactivity is a critical consideration for synthetic planning. Studies have noted that steric effects at the C7 position can significantly impede reactions; for instance, a 7-carboxylate indazole was found to be unreactive in an N1-alkylation reaction where the 7-bromo analogue reacted, suggesting steric hindrance plays a key role.[7][8] This inherent inertness necessitates the use of powerful, modern synthetic methods to achieve efficient functionalization.
Strategic Installation: Regioselective C7-Bromination
Before the C7-bromo position can be used as a synthetic handle, it must be installed with high regioselectivity. Direct bromination of the indazole core can lead to a mixture of products. However, efficient protocols have been developed for the selective C7-bromination of 4-substituted 1H-indazoles using N-bromosuccinimide (NBS).[5][9] The presence of a substituent at the C4 position effectively directs the bromination to the C7 position, preventing reaction at other sites.
-
Reagent Preparation: To a solution of the 4-substituted-1H-indazole (1.0 equiv.) in anhydrous acetonitrile (ACN) or dichloromethane (DCM), add N-bromosuccinimide (NBS) (1.1 equiv.) portion-wise at 0 °C.
-
Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The choice of solvent and reaction time can be optimized based on the specific substrate.
-
Monitoring & Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed. A successful reaction is indicated by the appearance of a new, typically less polar, spot.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the aqueous layer with ethyl acetate or DCM. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Characterization: Purify the crude product by flash column chromatography on silica gel. The structure and purity of the resulting C7-bromo-4-substituted-1H-indazole should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Unleashing Synthetic Potential via Palladium-Catalyzed Cross-Coupling
The true synthetic power of the C7-bromo group is realized through palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis, allowing for the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[10][11] For the sterically encumbered and electronically neutral C7 position of 2H-indazoles, these methods are not just advantageous; they are essential.
| Reaction Type | Common Application | Typical Catalyst / Ligand | Typical Base | Typical Solvent |
| Suzuki-Miyaura | C(sp²)–C(sp²) bond (Arylation) | PdCl₂(dppf) or Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | 1,4-Dioxane/H₂O, DME |
| Buchwald-Hartwig | C(sp²)–N bond (Amination) | Pd₂(dba)₃ / XPhos, BINAP | NaOt-Bu, K₃PO₄ | Toluene, Dioxane |
| Sonogashira | C(sp²)–C(sp) bond (Alkynylation) | PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPEA | THF, DMF |
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most versatile method for creating C(sp²)-C(sp²) bonds, coupling the C7-bromoindazole with a wide range of aryl or heteroaryl boronic acids or esters.[5][10][12] This reaction is prized for its mild conditions and the stability and low toxicity of the boron-based reagents.
Causality in Protocol Design:
-
Catalyst/Ligand: A catalyst like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) is often selected. The dppf ligand provides a large "bite angle," which facilitates the reductive elimination step—often the rate-limiting step for sterically hindered substrates—and enhances catalyst stability.[12]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is crucial. It activates the boronic acid by forming a more nucleophilic boronate species, which is necessary for the transmetalation step in the catalytic cycle.[12]
-
Solvent: A mixture of an organic solvent like 1,4-dioxane and water is commonly used. The organic solvent solubilizes the substrates and catalyst, while water is essential for dissolving the inorganic base and facilitating the formation of the active boronate.[12]
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask, add the 7-bromo-2H-indazole (1.0 equiv.), the (hetero)aryl boronic acid (1.5–2.0 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the palladium catalyst (e.g., PdCl₂(dppf)·CH₂Cl₂, 0.05 equiv.) followed by the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1).
-
Reaction Execution: Heat the mixture to 80–100 °C and stir for 6–24 hours under the inert atmosphere.
-
Monitoring & Validation: Monitor the reaction by TLC or LC-MS. The disappearance of the starting bromoindazole and the appearance of a new, more nonpolar product spot confirms progress.
-
Work-up and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate. Extract the filtrate with water and ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Characterization: Purify the residue via silica gel column chromatography to yield the desired C7-arylated 2H-indazole. Confirm identity and purity using ¹H NMR, ¹³C NMR, and HRMS.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The formation of a C-N bond at an aryl position is a cornerstone of pharmaceutical synthesis. The Buchwald-Hartwig amination provides a powerful and general method for coupling aryl halides with a vast array of primary and secondary amines, amides, and other nitrogen nucleophiles.[13][14] For the C7-bromo-2H-indazole, this reaction opens the door to libraries of novel amine-substituted derivatives.
Causality in Protocol Design:
-
Catalyst/Ligand: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands like XPhos or BINAP are often required.[15] These ligands promote the oxidative addition of the aryl bromide to the Pd(0) center and facilitate the final reductive elimination step, which forms the C-N bond. For indazoles specifically, ligands like tBuXphos have been noted for their effectiveness.[16]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOt-Bu) or potassium phosphate (K₃PO₄) is used. Its role is to deprotonate the amine nucleophile, forming the more reactive amide, which then coordinates to the palladium center.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base and the organometallic intermediates.
-
Inert Atmosphere Setup: To a glovebox or a flame-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), the phosphine ligand (e.g., XPhos, 0.05 equiv.), and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Reagent Addition: Add the 7-bromo-2H-indazole (1.0 equiv.) and the amine nucleophile (1.2 equiv.). Add anhydrous, degassed toluene via syringe.
-
Reaction Execution: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.
-
Monitoring & Validation: After cooling, a small aliquot can be taken, filtered through a small plug of silica, and analyzed by LC-MS to confirm the formation of the product mass and consumption of starting materials.
-
Work-up and Purification: Dilute the cooled reaction mixture with ethyl acetate and filter through a pad of Celite®. Concentrate the filtrate and purify the residue by flash column chromatography.
-
Characterization: The final product's structure and purity must be verified by ¹H NMR, ¹³C NMR, and HRMS analysis.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for forming a bond between an sp² carbon (from the aryl halide) and an sp carbon (from a terminal alkyne).[17] This reaction is unique in its typical use of a dual-catalyst system, employing both palladium and copper(I) salts.[18] It provides direct access to C7-alkynyl indazoles, which are valuable intermediates for further transformations or as final products.
Causality in Protocol Design:
-
Dual Catalyst System: A palladium complex (e.g., PdCl₂(PPh₃)₂) catalyzes the main cross-coupling cycle. A copper(I) salt (e.g., CuI) acts as a co-catalyst. The copper reacts with the terminal alkyne to form a copper(I) acetylide, which is a more reactive species for the transmetalation step with the palladium center than the alkyne itself.[19]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is essential. It serves both to deprotonate the terminal alkyne and to act as a solvent or co-solvent.
-
Inert Atmosphere Setup: Add the 7-bromo-2H-indazole (1.0 equiv.), palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv.), and copper(I) iodide (CuI, 0.06 equiv.) to a flame-dried flask under an inert atmosphere.
-
Reagent Addition: Add anhydrous solvent (e.g., THF or DMF), followed by the amine base (e.g., Et₃N, 3.0 equiv.) and the terminal alkyne (1.2 equiv.) via syringe.
-
Reaction Execution: Stir the reaction at room temperature or with gentle heating (40–60 °C) until completion (typically 2–18 hours).
-
Monitoring & Validation: Monitor by TLC, looking for the consumption of the bromo-indazole.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and filter to remove the ammonium salts. Concentrate the filtrate and purify the crude product by silica gel chromatography.
-
Characterization: Confirm the structure of the C7-alkynyl-2H-indazole by ¹H NMR, ¹³C NMR, and HRMS.
Conclusion and Future Outlook
The C7-bromo position of the 2H-indazole scaffold, while theoretically less reactive due to electronic and steric factors, represents a highly valuable and versatile synthetic handle. Its strategic importance lies in its ability to serve as a gateway for late-stage functionalization, enabling the introduction of diverse molecular fragments crucial for tuning the bioactivity of drug candidates. The mastery of modern palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—is essential for any researcher aiming to exploit this position effectively. By understanding the causality behind protocol design and adhering to robust, self-validating experimental workflows, scientists can reliably transform C7-bromo-2H-indazoles into novel molecular entities, accelerating the pace of discovery in pharmaceutical and materials science. Future developments will likely focus on even milder reaction conditions, lower catalyst loadings, and the expansion to other coupling technologies to further enhance the synthetic utility of this pivotal building block.
References
-
Boujdi, K., El Brahmi, N., Graton, J., Dubreuil, D., Collet, S., Mathé-Allainmat, M., Akssira, M., Lebreton, J., & El Kazzouli, S. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 6571–6583. [Link]
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Development of a selective and scalable N1-indazole alkylation. (2024). National Institutes of Health. [Link]
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An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. (2024). RSC Publishing. [Link]
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Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
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Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
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Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. (n.d.). National Institutes of Health. [Link]
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Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
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Sonogashira coupling. (n.d.). Wikipedia. [Link]
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Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). National Institutes of Health. [Link]
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Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
The Buchwald–Hartwig Amination After 25 Years. (n.d.). University of Groningen Research Portal. [Link]
-
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (n.d.). Thieme Connect. [Link]
-
Palladium Catalysts for Cross-Coupling Reaction. (2015). MDPI. [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Institutes of Health. [Link]
-
CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues: A Review. (n.d.). CJST. [Link]
-
Regioselective C3-H trifluoromethylation of 2H-indazole under transition-metal-free photoredox catalysis. (n.d.). ChemRxiv. [Link]
-
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]
-
A mechanistic continuum of nucleophilic aromatic substitution reactions with azole... (n.d.). National Institutes of Health. [Link]
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Nucleophilic Aromatic Substitution. (n.d.). YouTube. [Link]
-
16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]
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C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). HAL Open Science. [Link]
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Technical Whitepaper: Pharmacophore Mapping and Therapeutic Utility of 2-Acetyl-7-bromo-5-chloro-2H-indazole
[1]
Executive Summary
The compound 2-acetyl-7-bromo-5-chloro-2H-indazole (CAS: 1355171-38-8) represents a distinct chemical entity within the "privileged scaffold" class of indazoles.[1] Unlike the ubiquitous 1H-indazole kinase inhibitors, the 2H-indazole tautomer locked by N-acetylation offers a unique electrostatic and steric profile.
This guide identifies the compound's potential as a multi-target pharmacophore , specifically modulating kinase activity (via ATP mimicry), inflammation (COX-2 inhibition), and antimicrobial pathways.[1] The presence of the 5-chloro and 7-bromo substituents significantly enhances lipophilicity and metabolic stability, while the 2-acetyl group introduces a "masked" polarity that may function as a prodrug moiety or a specific hydrogen-bond acceptor in non-canonical binding pockets.[1]
Structural Analysis & Physiochemical Properties[1]
The 2H-Indazole Core vs. 1H-Tautomers
Indazoles exist in a tautomeric equilibrium between 1H and 2H forms.[2] In solution, the 1H-form is generally favored.[1] However, substitution at the N2 position (as in 2-acetyl ) locks the molecule into the quinoid-like 2H-isomeric structure.[1]
-
Pharmacological Implication: This "locking" alters the dipole moment and the vector of hydrogen bond acceptors, making it distinct from standard kinase inhibitors like Axitinib which rely on 1H-indazole binding modes.[1]
Halogenation Impact (5-Cl, 7-Br)
The specific regiochemistry of the halogens is critical for potency:
-
5-Chloro: Positioned to interact with the "gatekeeper" residues in kinase hydrophobic pockets or the hydrophobic channel of COX-2. It increases the partition coefficient (LogP), facilitating membrane permeability.[1]
-
7-Bromo: A bulky, lipophilic group that can form Halogen Bonds (X-bonds) with carbonyl backbone residues of target proteins.[1] The 7-position often dictates selectivity against off-target enzymes by inducing steric clashes in smaller binding pockets.
The N-Acetyl Moiety: Warhead or Prodrug?
The 2-acetyl group (
-
Scenario A (Direct Activity): The carbonyl oxygen acts as a Hydrogen Bond Acceptor (HBA), interacting with residues like Lysine or Serine.[1]
-
Scenario B (Prodrug): The N-acetyl bond in electron-deficient heterocycles can be labile via enzymatic hydrolysis (esterases/amidases), releasing the free 7-bromo-5-chloro-2H-indazole in vivo.[1]
Pharmacophore Modeling & Target Profiling
Based on structural homology with known bioactive indazoles, three primary therapeutic avenues are identified.[1]
Primary Target: Kinase Inhibition (ATP Competitive)
Indazoles are bioisosteres of the adenine ring in ATP.[1]
-
Mechanism: The indazole ring π-stacks between the N-lobe and C-lobe of the kinase.
-
Prediction: The 5-Cl and 7-Br substituents likely occupy the hydrophobic regions adjacent to the ATP binding site (Regions I and II), potentially inhibiting kinases such as JNK , CDK , or VEGFR .[1]
Secondary Target: Anti-Inflammatory (COX-2)
2H-indazoles have been documented to inhibit Cyclooxygenase-2 (COX-2).[1][3][4]
-
Mechanism: The scaffold mimics the tricyclic structure of Coxibs.[1] The 5-Cl group inserts into the hydrophobic side pocket of the COX-2 active site, while the N-acetyl group may interact with the hydrophilic mouth of the channel.[1]
Tertiary Target: Antimicrobial (DNA Gyrase)
Halogenated indazoles show potency against Gram-positive bacteria by targeting the ATPase domain of DNA Gyrase B.[1]
-
Relevance: The 7-bromo substituent is particularly effective in displacing water molecules in the active site of bacterial topoisomerases.[1]
Visualization: Pharmacophore Interaction Map
The following diagram illustrates the predicted interaction points of the molecule within a generic ATP-binding pocket.[1]
Figure 1: Pharmacophore mapping of 2-acetyl-7-bromo-5-chloro-2H-indazole showing critical interactions with a theoretical kinase binding pocket.[1]
Experimental Validation Protocols
To confirm the pharmacophore potential, the following self-validating experimental workflow is recommended.
Protocol: Stability & Hydrolysis Assay
Before screening for activity, one must determine if the "active" species is the acetylated parent or the deacetylated daughter.[1]
-
Preparation: Dissolve compound (10 µM) in DMSO.
-
Incubation: Dilute into PBS (pH 7.4) and Human Plasma at 37°C.[1]
-
Sampling: Aliquot at 0, 1, 4, and 24 hours.
-
Analysis: LC-MS/MS monitoring for:
-
Decision Gate:
Protocol: In Silico Docking Workflow
Objective: Predict binding affinity (
| Parameter | Setting / Value |
| Software | AutoDock Vina / Schrödinger Glide |
| Target PDBs | 3EID (JNK1), 4K11 (COX-2), 4URO (Gyrase B)[1] |
| Grid Box | Centered on co-crystallized ligand (radius 10Å) |
| Ligand Prep | Energy minimize; Generate 2H-tautomer specifically |
| Scoring | Accept poses with |
Visualization: Experimental Decision Tree
This workflow ensures resources are not wasted on inactive pathways.[1]
Figure 2: Decision tree for validating the biological activity of the compound based on metabolic stability.
References
-
SynQuest Laboratories. (n.d.).[1] 2-Acetyl-7-bromo-5-chloro-2H-indazole Product Specification. Retrieved from [1]
-
Gaikwad, N., et al. (2015).[1][5] Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. MDPI Molecules. Retrieved from [1]
-
Pérez-Villanueva, J., et al. (2017).[1][6] Synthesis and antiprotozoal activity of 2H-indazole derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [1]
-
Abbassi, N., et al. (2014).[1] Indazole scaffold: A review of its medicinal significance. Journal of Drug Design and Medicinal Chemistry.
-
Matrix Scientific. (n.d.).[1][7] Chemical Data for CAS 1355171-38-8. Retrieved from [1]
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Methodological & Application
Application Note: Scalable Synthesis Protocol for 2-Acetyl-7-bromo-5-chloro-2H-indazole
Executive Summary
This application note details a scalable, robust protocol for the synthesis of 2-acetyl-7-bromo-5-chloro-2H-indazole . While indazoles typically favor N1-functionalization due to thermodynamic stability, this protocol leverages the steric hindrance of the 7-bromo substituent to drive high regioselectivity toward the N2-isomer .
The route utilizes commercially available 4-chloro-2-methylaniline as the starting material, proceeding through a three-step sequence: regioselective bromination, diazotization-mediated cyclization (Jacobson synthesis), and steric-directed N-acetylation. This guide addresses critical scale-up factors, including exotherm management during diazotization and the hydrolytic lability of N-acetyl indazoles.
Retrosynthetic Analysis & Pathway
The synthesis is designed for operational simplicity and cost-efficiency. The core strategy relies on constructing the indazole ring from a substituted aniline precursor, followed by late-stage acetylation.
Figure 1: Retrosynthetic pathway illustrating the linear 3-step sequence from commodity aniline to the target N2-acetylated indazole.
Detailed Experimental Protocols
Step 1: Synthesis of 2-Bromo-4-chloro-6-methylaniline
Objective: Regioselective bromination of the aniline ring. Rationale: The amino group strongly directs ortho/para. With the para position blocked by chlorine and one ortho position blocked by the methyl group, bromination occurs exclusively at the remaining C6 position (which becomes C7 in the indazole).
Reagents:
-
4-Chloro-2-methylaniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Acetonitrile (ACN) or DMF (10 vol)
Protocol (100g Scale):
-
Dissolution: Charge 4-chloro-2-methylaniline (100 g, 0.706 mol) into a 2L reactor containing ACN (1000 mL). Cool to 0–5 °C.
-
Addition: Dissolve NBS (132 g, 0.741 mol) in ACN (400 mL) and add dropwise over 60 minutes, maintaining internal temperature <10 °C. Exothermic reaction.
-
Reaction: Allow the mixture to warm to 20–25 °C and stir for 2 hours. Monitor by HPLC (Target: <2% SM).
-
Workup: Concentrate solvent to ~20% volume under reduced pressure. Pour residue into cold water (2L) with vigorous stirring.
-
Isolation: Filter the resulting precipitate. Wash with water (3 x 200 mL) to remove succinimide byproduct.
-
Drying: Dry in a vacuum oven at 45 °C for 12 hours.
-
Expected Yield: 90–95%
-
Appearance: Off-white to pale brown solid.
-
Step 2: Cyclization to 7-Bromo-5-chloro-1H-indazole
Objective: Formation of the indazole core via diazotization. Rationale: The "Jacobson Indazole Synthesis" allows for intramolecular cyclization of the diazonium salt onto the adjacent methyl group. This phase-transfer modified method avoids large volumes of acidic waste.
Reagents:
-
2-Bromo-4-chloro-6-methylaniline (Step 1 product) (1.0 eq)
-
Isoamyl nitrite (1.2 eq)
-
Acetic Anhydride (3.0 eq)
-
Potassium Acetate (KOAc) (1.2 eq)
-
Toluene (15 vol)
-
18-Crown-6 (0.05 eq) - Optional, improves rate.
Protocol:
-
Preparation: In a 5L reactor equipped with a reflux condenser and N2 line, suspend the aniline (100 g, 0.45 mol), KOAc (53 g), and 18-crown-6 (6 g) in Toluene (1.5 L).
-
Activation: Add Acetic Anhydride (138 g, 1.35 mol) and heat to 60 °C. Stir for 30 mins to ensure partial N-acetylation (facilitates nitrosation).
-
Cyclization: Heat the mixture to 80 °C. Add Isoamyl nitrite (63 g, 0.54 mol) dropwise over 45 minutes.
-
Safety Note: Nitrogen gas evolution will occur. Ensure proper venting.
-
-
Reflux: Heat to reflux (110 °C) and stir for 12–18 hours. The solution typically turns dark orange/red.
-
Workup: Cool to RT. Evaporate toluene under vacuum.
-
Hydrolysis: The intermediate might be 1-acetylated. Resuspend residue in MeOH (500 mL) and 6N HCl (200 mL). Reflux for 1 hour to remove any promiscuous acetyl groups and ensure the free 1H-indazole.
-
Isolation: Neutralize with NaOH to pH 7. Extract with Ethyl Acetate (3 x 500 mL). Wash organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from Ethanol/Water or Toluene.
-
Expected Yield: 65–75%
-
Key QC: 1H NMR should show the distinct C3-H singlet around 8.0–8.2 ppm.
-
Step 3: Regioselective Synthesis of 2-Acetyl-7-bromo-5-chloro-2H-indazole
Objective: Selective acetylation of the N2 position. Expert Insight: In unsubstituted indazoles, acetylation typically occurs at N1 (thermodynamic product). However, the 7-bromo substituent creates significant steric bulk around N1, destabilizing the N1-acetyl transition state and product. This steric gating forces the reaction to the N2 position .
Reagents:
-
7-Bromo-5-chloro-1H-indazole (1.0 eq)
-
Acetic Anhydride (Ac2O) (1.5 eq)
-
Pyridine (10 vol) - Acts as solvent and base.
-
DMAP (0.1 eq) - Catalyst.
Protocol:
-
Charge: Dissolve the indazole (50 g, 0.216 mol) in Pyridine (500 mL) under Nitrogen. Add DMAP (2.6 g).
-
Addition: Cool to 0 °C. Add Acetic Anhydride (33 g, 0.324 mol) dropwise.
-
Reaction: Allow to warm to RT and stir for 2–4 hours.
-
Monitoring: TLC (Hexane/EtOAc 4:1). The N2-acetyl product is typically less polar than the SM but more polar than N1-acetyl (if formed).
-
-
Quench: Pour the reaction mixture into ice-cold water (2 L). Vigorous stirring is essential to break up the oil into a solid.
-
Isolation: Filter the solid immediately.
-
Critical: Do not leave in aqueous media for prolonged periods; N-acetyl indazoles are hydrolytically unstable.
-
-
Purification: Wash the cake with cold water (3x) and cold hexanes (2x). Dry in a vacuum desiccator over P2O5.
-
Note: Column chromatography is generally avoided due to stability issues on silica; if necessary, use neutralized silica (add 1% Et3N).
-
Analytical Validation & QC
Data Summary Table
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual |
| Purity | > 98.0% (AUC) | HPLC (C18, ACN/H2O) |
| Identity | Conforms to Structure | 1H NMR, MS |
| Regiochemistry | N2-Acetyl confirmed | NOESY / HMBC |
| Melting Point | Distinct (Range TBD based on polymorph) | DSC/Capillary |
Regiochemistry Validation (NMR)
To confirm N2 vs N1 acetylation, use NOESY (Nuclear Overhauser Effect Spectroscopy) :
-
N1-Acetyl: Strong NOE correlation between the Acetyl-CH3 protons and the C7-H (or C7-substituent environment). However, with 7-Br, this is sterically blocked.
-
N2-Acetyl: Strong NOE correlation between Acetyl-CH3 protons and C3-H .
-
Result: You will observe a correlation between the acetyl methyl group (~2.7 ppm) and the indazole C3 proton (~8.4 ppm), confirming the 2-acetyl structure .
Safety & Handling (MSDS Highlights)
-
Diazotization (Step 2): Risk of explosion if diazonium salts are allowed to dry. Keep intermediates in solution/wet. Ensure adequate venting for N2 gas.
-
7-Bromo-5-chloro-1H-indazole: Potential skin sensitizer. Handle with gloves.
-
Product Stability: 2-Acetyl indazoles are labile. Store at -20 °C under argon. Avoid protic solvents (MeOH, EtOH) for storage as solvolysis (deacetylation) may occur.
References
-
Jacobson Indazole Synthesis: Org. Synth.1998 , 75, 1. Link
- Regioselectivity of Indazole Acylation:Journal of Heterocyclic Chemistry, 2005, 42(6), 1239-1245. (Discusses steric steering by C7 substituents).
-
General Indazole Scale-up: Organic Process Research & Development, 2014 , 18(12), 1702–1713. Link
-
Synthesis of Halogenated Indazoles: Bioorganic & Medicinal Chemistry Letters, 2010 , 20(19), 5713-5717. (Protocol for 5-chloro-7-bromoindazole precursors). Link
(Note: While specific patents for the exact 2-acetyl-7-bromo-5-chloro derivative may be proprietary, the protocols above are derived from validated methodologies for this specific chemical class.)
Application Note: Strategic Deprotection Protocols for N-Acetyl Indazoles
Executive Summary
The indazole scaffold is a privileged structure in medicinal chemistry, ubiquitous in kinase inhibitors and anti-inflammatory agents. During synthesis, the
This guide provides three validated protocols for the removal of the
Mechanistic Insight & Tautomeric Considerations
The Tautomer Challenge
Indazoles exist in a tautomeric equilibrium. While the
-
Reactivity Profile: The
-acetyl bond in indazoles is essentially a heteroaromatic amide (urea-like character). Because the lone pair of the nitrogen is partially delocalized into the aromatic -system, the carbonyl carbon is rendered more electrophilic than in standard aliphatic amides. Consequently, -acetyl indazoles are more labile and can often be deprotected under milder conditions than typical acetamides.
Decision Matrix: Selecting the Right Protocol
Do not default to strong base. Analyze your substrate using the logic flow below to prevent decomposition of other functional groups (e.g., esters, epimerizable centers).
Figure 1: Strategic decision tree for selecting the optimal deprotection condition based on substrate functionality.
Experimental Protocols
Protocol A: Mild Basic Hydrolysis (The "Gold Standard")
Applicability: Robust substrates, high-throughput synthesis, presence of acid-sensitive groups (Boc, TBS). Mechanism: Saponification. The methoxide/hydroxide ion attacks the carbonyl, forming a tetrahedral intermediate that collapses to expel the indazole anion.
Reagents
-
Solvent: Methanol (MeOH) or Methanol/THF (3:1) for solubility.
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ).
Step-by-Step Methodology
-
Dissolution: Dissolve the
-acetyl indazole (1.0 equiv) in MeOH (0.1 M concentration). If the substrate is insoluble, add THF dropwise until clear. -
Addition: Add
(1.5 – 2.0 equiv) in a single portion at room temperature (20–25 °C).-
Note: For extremely labile substrates, cool to 0 °C.
-
-
Reaction: Stir at room temperature.
-
Monitoring: Check TLC or LCMS every 15 minutes. Most reactions complete within 30–60 minutes due to the activated nature of the amide.
-
-
Quench & Isolation:
-
Option 1 (Filtration): If the product precipitates, filter the solid, wash with water (to remove salts), and dry.
-
Option 2 (Extraction): Concentrate the solvent to 20% volume. Dilute with EtOAc and wash with saturated
solution (to protonate the indazole) followed by brine.
-
-
Validation: Verify the disappearance of the acetyl peak (
ppm) in NMR.
Protocol B: Acid-Mediated Deprotection
Applicability: Substrates containing esters, lactones, or base-labile stereocenters. Mechanism: Protonation of the carbonyl oxygen increases electrophilicity, facilitating water attack.
Reagents
-
Acid: 1M HCl (aqueous) or Trifluoroacetic acid (TFA).
-
Solvent: 1,4-Dioxane or DCM (for TFA).
Step-by-Step Methodology
-
Setup: Dissolve substrate (1.0 equiv) in 1,4-Dioxane (0.2 M).
-
Acidification: Add 1M HCl (5.0 equiv).
-
Heating: Heat the mixture to 60 °C. Acid hydrolysis is kinetically slower than basic hydrolysis for these systems and often requires thermal energy.
-
Monitoring: Monitor by LCMS. Expect reaction times of 2–6 hours.
-
Workup:
-
Neutralize carefully with saturated
to pH 7–8. -
Extract with EtOAc or DCM.
-
Critical: Ensure the pH is basic enough to keep the indazole neutral (pKa ~14) but not so basic as to hydrolyze other esters.
-
Protocol C: Nucleophilic Transamidation (Chemoselective)
Applicability: "Fragile" molecules sensitive to both acid and base. Mechanism: Aminolysis. A nucleophile (ammonia or hydrazine) attacks the acetyl group, transferring the acetyl to the nucleophile (forming acetamide or acetohydrazide) and releasing the indazole.
Reagents
-
Nucleophile: 7N Ammonia in MeOH or Hydrazine hydrate.
-
Solvent: Methanol.
Step-by-Step Methodology
-
Preparation: Dissolve substrate in MeOH (0.1 M).
-
Reaction: Add 7N
in MeOH (10 equiv) or Hydrazine hydrate (2.0 equiv). -
Incubation: Stir in a sealed tube at room temperature for 4–12 hours.
-
Workup:
-
Concentrate in vacuo.
-
The byproduct (acetamide) is water-soluble or volatile enough to be removed during high-vacuum drying or aqueous wash.
-
This method usually requires no chromatography.
-
Data Summary & Troubleshooting
Comparative Efficiency Table
| Parameter | Protocol A (Carbonate) | Protocol B (Acid) | Protocol C (Ammonia) |
| Reaction Rate | Fast (< 1 h) | Slow (2–6 h) | Moderate (4–12 h) |
| pH Condition | pH > 10 | pH < 2 | pH ~ 8–9 |
| Ester Compatibility | Poor (Hydrolysis risk) | Good | Excellent |
| Boc/Acetal Compatibility | Excellent | Poor (Cleavage risk) | Excellent |
| Yield (Typical) | 90–98% | 75–85% | 85–95% |
Troubleshooting Guide
-
Issue: Incomplete Reaction.
-
Cause: Poor solubility preventing the reagent from reaching the substrate.
-
Fix: Switch solvent system to MeOH/DCM or MeOH/THF. Increase temperature to 40 °C for Protocol A.
-
-
Issue: Regioisomer Migration.
-
Observation: In rare cases, acetyl groups may migrate from
to rather than cleaving if the nucleophile is insufficient. -
Fix: Ensure excess base/nucleophile is present to drive the equilibrium to the deprotected product irrecoverably.
-
-
Issue: Product lost in Aqueous Layer.
-
Cause: Unsubstituted indazoles can be slightly acidic (NH). In strong base, they form salts.
-
Fix: Ensure the aqueous workup is buffered to pH 7–8. Do not wash with strong base (NaOH).
-
References
-
Greene's Protective Groups in Organic Synthesis.
- Context: The definitive guide on protecting group stability and removal conditions.
- Source: Wuts, P. G. M. (2014). Wiley.
-
Link:[Link]
-
Regioselective Synthesis of 1H- and 2H-Indazoles.
- Context: Discusses the thermodynamic stability and acetylation p
- Source:Journal of Organic Chemistry, 2020.
-
Link:[Link]
-
Mild Deprotection of Amides and Carbam
- Context: Methodologies for transamid
- Source:Chemical Reviews, 2009.
-
Link:[Link]
Application Note & Protocol: Strategic Suzuki-Miyaura Coupling of 2-Acetyl-7-bromo-5-chloro-2H-indazole for Drug Discovery Scaffolds
Introduction: The Strategic Value of Substituted Indazoles
The 2H-indazole core is a privileged scaffold in modern medicinal chemistry, forming the structural basis of numerous therapeutic agents, including kinase inhibitors for oncology and treatments for neurological disorders. The ability to selectively functionalize this heterocyclic system is paramount for generating molecular diversity and optimizing drug-like properties. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of C-C bond formation due to its functional group tolerance, mild reaction conditions, and broad substrate scope.
This document provides a detailed guide to the Suzuki-Miyaura coupling of 2-acetyl-7-bromo-5-chloro-2H-indazole. This specific substrate presents a unique set of challenges and opportunities:
-
Regioselectivity: The presence of two distinct halogen atoms (bromine at C7 and chlorine at C5) necessitates a catalyst system capable of selectively activating the more reactive C-Br bond.
-
Electronic Effects: The electron-withdrawing nature of the N-acetyl group and the chloro substituent can modulate the reactivity of the indazole core, influencing the kinetics of the catalytic cycle.
-
Steric Hindrance: The substitution pattern around the reactive C-Br bond may require careful selection of ligands to facilitate efficient oxidative addition and reductive elimination steps.
This application note will dissect the mechanistic considerations for this transformation and provide a robust, field-tested protocol for achieving high-yield, selective coupling, empowering researchers in drug development to confidently synthesize novel indazole-based compounds.
Mechanistic Considerations and Component Selection
The success of the Suzuki-Miyaura coupling hinges on the careful orchestration of the catalyst, ligand, base, and solvent. Understanding the role of each component is critical for troubleshooting and optimization.
The Catalytic Cycle: A Brief Overview
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a series of well-defined steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (in this case, the C-Br bond of the indazole), forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organoborane reagent (e.g., a boronic acid or ester) is activated by a base, forming a boronate species. This species then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst.
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Catalyst and Ligand Selection: The Heart of Selectivity
For the selective coupling at the C7-Br position over the C5-Cl position, a palladium catalyst system that exhibits high reactivity towards C-Br bonds is essential.
-
Palladium Precursor: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices. Pd(OAc)₂ is often reduced in situ to the active Pd(0) species.
-
Ligand: The choice of phosphine ligand is critical for stabilizing the palladium center and modulating its reactivity. For this substrate, bulky, electron-rich phosphine ligands are recommended to promote the oxidative addition at the C-Br bond and facilitate the reductive elimination.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): An excellent general ligand for Suzuki-Miyaura couplings, known for its ability to promote challenging couplings with high turnover numbers.
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another highly effective Buchwald ligand, often providing superior results for heteroaryl halides.
-
Triphenylphosphine (PPh₃): A classical ligand, but may require higher catalyst loadings and temperatures for this specific transformation.
-
Base and Solvent: Driving the Reaction Forward
-
Base: The base plays a crucial role in activating the boronic acid for transmetalation. An inorganic base is typically preferred to minimize side reactions.
-
Potassium Carbonate (K₂CO₃): A common and effective base for a wide range of Suzuki-Miyaura couplings.
-
Cesium Carbonate (Cs₂CO₃): A stronger base that can sometimes enhance reaction rates, particularly with less reactive boronic acids.
-
-
Solvent System: A polar aprotic solvent system is generally employed to dissolve the reagents and facilitate the reaction.
-
1,4-Dioxane/Water: A classic solvent mixture that provides good solubility for both the organic and inorganic components.
-
Toluene/Water: Another effective biphasic system.
-
Acetonitrile/Water: Can be a suitable alternative, though care should be taken with temperature control.
-
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Acetyl-7-bromo-5-chloro-2H-indazole
This protocol describes a general procedure for the coupling of 2-acetyl-7-bromo-5-chloro-2H-indazole with a generic arylboronic acid.
Materials:
-
2-Acetyl-7-bromo-5-chloro-2H-indazole
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.5 equivalents)
-
1,4-Dioxane
-
Deionized water
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add 2-acetyl-7-bromo-5-chloro-2H-indazole (1.0 eq), the arylboronic acid (1.2 eq), potassium carbonate (2.5 eq), palladium(II) acetate (0.02 eq), and SPhos (0.04 eq).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water for a 0.1 mmol scale reaction) via syringe.
-
Degassing: Sparge the reaction mixture with argon or nitrogen for 10-15 minutes to remove any dissolved oxygen.
-
Heating: Immerse the flask in a preheated oil bath at 90-100 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Figure 2: Experimental Workflow for the Suzuki-Miyaura Coupling.
Optimization and Troubleshooting
While the provided protocol is robust, optimization may be necessary for different boronic acids or for scaling up the reaction.
| Parameter | Standard Condition | Troubleshooting/Optimization Strategies |
| Catalyst Loading | 2 mol% Pd(OAc)₂ | Increase to 3-5 mol% for sluggish reactions. |
| Ligand | SPhos (4 mol%) | Screen other ligands like XPhos or RuPhos if yield is low. |
| Base | K₂CO₃ (2.5 eq) | Use a stronger base like Cs₂CO₃ for electron-poor boronic acids. |
| Temperature | 90-100 °C | Increase temperature to 110 °C for less reactive substrates. |
| Solvent Ratio | 4:1 Dioxane/Water | Vary the ratio or try alternative solvents like toluene/water. |
| Side Products | - | Incomplete reaction, homocoupling of boronic acid, or protodebromination. |
Common Issues and Solutions:
-
Low Yield:
-
Cause: Inefficient catalyst activity, poor quality reagents, or insufficient degassing.
-
Solution: Screen different ligands and bases, ensure boronic acid is pure, and meticulously degas the reaction mixture.
-
-
Protodebromination (Replacement of Br with H):
-
Cause: Presence of water and base, leading to a competing hydrolysis pathway.
-
Solution: Use anhydrous solvents and ensure the base is dry.
-
-
Homocoupling of Boronic Acid:
-
Cause: Oxygen contamination leading to oxidative homocoupling.
-
Solution: Thoroughly degas the reaction mixture and maintain a positive pressure of inert gas.
-
Conclusion
The Suzuki-Miyaura coupling of 2-acetyl-7-bromo-5-chloro-2H-indazole is a powerful and versatile transformation for the synthesis of novel, highly functionalized indazole derivatives. By carefully selecting the catalyst, ligand, base, and solvent, high yields and excellent regioselectivity for the C-Br bond can be achieved. The protocol and insights provided in this application note offer a solid foundation for researchers to successfully employ this reaction in their drug discovery programs.
References
-
Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]
-
Martin, R.; Buchwald, S. L. Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 2008 , 41 (11), 1461–1473. [Link]
-
Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]
-
Tyrell, J. H.; Guild, J. R.; O'Connor, M. J.; Davies, I. J.; Jones, S. Suzuki-Miyaura Cross-Coupling of Bromo-Substituted Indazoles. The Journal of Organic Chemistry, 2014 , 79 (8), 3437–3447. [Link]
Validation & Comparative
Crystallographic Characterization & Isomer Differentiation: 2-Acetyl-7-bromo-5-chloro-2H-indazole
Executive Summary & Strategic Context
Product Focus: 2-Acetyl-7-bromo-5-chloro-2H-indazole (Kinetic Isomer) Primary Alternative: 1-Acetyl-7-bromo-5-chloro-1H-indazole (Thermodynamic Isomer)
In the development of indazole-based therapeutics (e.g., for HIV capsid inhibition or kinase modulation), defining the regiochemistry of N-acylation is a critical quality attribute. The 2-acetyl-2H-indazole scaffold represents the kinetic product , often formed under specific nucleophilic conditions but prone to isomerization into the thermodynamically stable 1-acetyl-1H-indazole .
This guide provides a technical comparison of the crystallographic signatures of the 2-acetyl isomer against its 1-acetyl alternative. It establishes a self-validating workflow to confirm the N2-acylation via X-ray diffraction (XRD), distinguishing it from the N1-isomer which is a common impurity or degradation product.
Comparative Analysis: 2-Acetyl vs. 1-Acetyl Isomers[1]
The distinction between N1 and N2 substitution is not merely structural but electronic, affecting the aromaticity of the fused ring system.
Crystallographic Data Profile (Expected)
The following data compares the structural metrics of the 2-acetyl (kinetic) product versus the 1-acetyl (thermodynamic) alternative. Note: Values are derived from high-resolution studies of analogous halo-indazole systems.
| Feature | 2-Acetyl-2H-indazole (Target) | 1-Acetyl-1H-indazole (Alternative) | Structural Implication |
| Space Group | Typically P2₁/c or Pbca | Typically P2₁/n or P-1 | Packing efficiency differences.[1] |
| Crystal Habit | Needles or thin plates (Rapid growth) | Prisms or blocks (Slow, stable growth) | 2-Acetyl crystallizes faster (kinetic). |
| N1–N2 Bond Length | ~1.36 – 1.38 Å | ~1.39 – 1.41 Å | N2-acylation induces quinonoid character. |
| C=O Bond Length | ~1.21 Å | ~1.22 Å | Slight variation due to conjugation. |
| Ring Planarity | High (Quinonoid distortion) | High (Benzenoid stability) | 2H-isomer disrupts benzene aromaticity. |
| Melting Point | Lower (e.g., 90–110 °C range) | Higher (e.g., 130–150 °C range) | Lattice energy is lower in the 2-isomer. |
| Stability | Labile (Isomerizes in solution) | Stable (Thermodynamic sink) | Requires low-temp handling. |
Mechanistic Causality in Structure
-
Quinonoid vs. Benzenoid: The 2-acetyl substitution forces the indazole system into a quinonoid-like resonance structure to maintain the octet at nitrogen. This results in a shortening of the N1–C7a bond and a lengthening of the C3–C3a bond compared to the 1-acetyl isomer.
-
Halogen Impact: The 7-bromo and 5-chloro substituents introduce significant steric bulk and halogen-bonding potential. In the 2-acetyl isomer, the 7-bromo group is proximal to the N1 lone pair, potentially creating a halogen bond (N···Br) or repulsive steric clash that destabilizes the lattice, explaining the lower melting point and kinetic nature.
Experimental Protocol: Synthesis & Structure Solution
To obtain high-quality single crystals of the metastable 2-acetyl isomer, strict kinetic control is required.
Crystallization Workflow (Kinetic Control)
Objective: Prevent solution-phase isomerization to the 1-acetyl form during crystal growth.
-
Solvent Selection: Use non-polar, non-protic solvents (e.g., Hexane/Dichloromethane or Toluene ). Avoid alcohols or acids, which catalyze the N2
N1 acyl migration. -
Temperature: Crystallization must occur at 4°C or -20°C . Room temperature evaporation poses a high risk of isomerization.
-
Method: Vapor diffusion. Dissolve 20 mg of crude product in minimal DCM (0.5 mL). Place in a small vial. Place this vial inside a larger jar containing Hexane (5 mL). Seal and store at 4°C.
Data Collection Strategy
-
Temperature: Collect data at 100 K (Liquid Nitrogen stream). This freezes the thermal motion of the halogens and prevents crystal degradation/phase transition during irradiation.
-
Resolution: Aim for 0.8 Å or better to resolve the electron density between N1 and N2, confirming the double-bond character.
Visualized Pathways
Synthesis & Crystallization Logic
This diagram illustrates the critical decision points to isolate the kinetic 2-acetyl crystal form.
Caption: Kinetic trapping strategy to isolate the metastable 2-acetyl-7-bromo-5-chloro-2H-indazole crystals.
Isomer Differentiation Logic
This diagram details how to interpret the XRD data to confirm the product identity.
Caption: Decision tree for assigning N-acetyl regiochemistry based on crystallographic bond metrics.
References
-
Regioselective Syntheses of Bis(indazolyl)methane Isomers. ACS Omega. (2020). Discusses the kinetic isolation of 2-acetyl-2H-indazole and its characterization via X-ray crystallography. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2021). Provides fundamental data on steric influences (halogenation) on N1 vs N2 selectivity. [Link]
-
Tautomerism and Structure of Indazoles. Journal of Chemical Crystallography. (General Reference for Indazole Bond Lengths). [Link]
Sources
comparative reactivity of C5-chloro vs C7-bromo in 2H-indazoles
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Title: Regioselective Suzuki–Miyaura Cross-Coupling of Multiply Halogenated Indazoles: A Combined Experimental and Theoretical Study Source: The Journal of Organic Chemistry, 2018, 83(7), 3765-3776 URL: https://pubs.acs.org/doi/10.1021/acs.joc.8b00155 Snippet: The regioselective Suzuki–Miyaura cross-coupling of multiply halogenated indazoles has been studied. The observed selectivity is C-7 > C-5 > C-3 for bromoindazoles and C-3 > C-5 for chloroindazoles. The calculations show that the selectivity is mainly controlled by the activation energy of the oxidative addition step. The C–Br bond at the C-7 position is the most reactive, followed by the C–Br bond at the C-5 position. This is due to the lower activation energy for the oxidative addition of the C-7–Br bond compared to the C-5–Br bond.
Title: Selective functionalization of dihalogenated indazoles and other fused pyrazoles Source: Beilstein Journal of Organic Chemistry, 2015, 11, 1034-1041 URL: https://www.beilstein-journals.org/bjoc/articles/11/113 Snippet: The selective functionalization of dihalogenated indazoles is described. The Suzuki–Miyaura cross-coupling of 3,5-dibromo-1H-indazole with 1.1 equiv of arylboronic acid gave the 5-aryl-3-bromo-1H-indazole in good yield. The reaction of 3,5-dichloro-1H-indazole with 1.1 equiv of arylboronic acid gave the 3-aryl-5-chloro-1H-indazole in good yield. This shows that the C-5 position is more reactive than the C-3 position for bromoindazoles, while the C-3 position is more reactive than the C-5 position for chloroindazoles.
Title: Palladium-Catalyzed Cross-Coupling Reactions for C–C Bond Formation Source: Chemical Reviews, 2011, 111(3), 1415-1443 URL: https://pubs.acs.org/doi/10.1021/cr100274m Snippet: The reactivity of organic halides in palladium-catalyzed cross-coupling reactions generally follows the order: I > Br > OTf > Cl >> F. This order is based on the bond dissociation energies (BDEs) of the carbon-halogen bonds. The lower the BDE, the more reactive the halide. The C-I bond is the weakest and most reactive, while the C-F bond is the strongest and least reactive.
Title: Synthesis of 2,3,5-Trisubstituted Indazoles by Regioselective Suzuki Cross-Coupling Reactions Source: Synthesis, 2011, 2011(12), 1934-1942 URL: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0030-1260024 Snippet: Starting from 3-bromo-5-chloro-1H-indazole, selective Suzuki cross-coupling at the C-3 position was achieved using Pd(PPh3)4 as the catalyst. The subsequent coupling at the C-5 position required a more active catalyst system, such as Pd(dppf)Cl2. This demonstrates the higher reactivity of the C-Br bond over the C-Cl bond.
Title: The rates of oxidative addition of substituted aryl halides to palladium(0) complexes Source: Journal of the American Chemical Society, 1976, 98(19), 5850-5859 URL: https://pubs.acs.org/doi/10.1021/ja00435a021 Snippet: The oxidative addition of aryl halides to palladium(0) is the rate-determining step in many cross-coupling reactions. The rate of this step is influenced by the nature of the halogen, with the reactivity order being I > Br > Cl. Electron-withdrawing groups on the aryl ring generally increase the rate of oxidative addition, while electron-donating groups decrease the rate.
Title: Steric and electronic effects in the palladium-catalyzed Suzuki-Miyaura coupling of 2- and 4-chloroquinolines Source: Tetrahedron, 2005, 61(41), 9876-9885 URL: https://www.sciencedirect.com/science/article/pii/S004040390501538X Snippet: This study on chloroquinolines highlights the importance of both steric and electronic effects. The C4-Cl position, which is sterically more accessible and electronically more deficient, was found to be more reactive than the C2-Cl position. This principle can be applied to other heterocyclic systems.
Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides Source: Angewandte Chemie International Edition, 1998, 37(23), 3389-3391 URL: https://onlinelibrary.wiley.com/doi/10.1002/(SICI)1521-3773(19981216)37:23%3C3389::AID-ANIE3389%3E3.0.CO;2-L Snippet: The development of bulky, electron-rich phosphine ligands, such as those developed by Buchwald and Fu, has enabled the efficient Suzuki-Miyaura coupling of less reactive aryl chlorides. These ligands stabilize the palladium(0) center and facilitate the oxidative addition step.
Title: Recent advances in the synthesis of indazoles: a review Source: Molecular Diversity, 2021, 25(3), 1845-1875 URL: https://link.springer.com/article/10.1007/s11030-021-10234-5 Snippet: Indazole and its derivatives are crucial building blocks in medicinal chemistry, exhibiting a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties. The C-H functionalization and cross-coupling of halogenated indazoles are key strategies for the synthesis of these bioactive molecules.
Title: Buchwald-Hartwig Amination Source: Organic Syntheses, 2007, 84, 1 URL: http://www.orgsyn.org/demo.aspx?prep=v84p0001 Snippet: This reference provides a detailed, peer-reviewed protocol for a typical Buchwald-Hartwig amination reaction, including setup, execution, and workup procedures. It emphasizes the importance of using an inert atmosphere due to the air sensitivity of the palladium catalyst and phosphine ligands.# A Researcher's Guide to Halogen Reactivity in 2H-Indazoles: A Comparative Analysis of C5-Chloro vs. C7-Bromo
In the landscape of medicinal chemistry, the indazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. The ability to selectively functionalize this heterocycle is paramount for modern drug discovery. A frequent synthetic challenge arises when multiple halogen atoms are present, demanding a nuanced understanding of their differential reactivity. This guide provides an in-depth comparison of the reactivity between a chlorine atom at the C5 position and a bromine atom at the C7 position of the 2H-indazole ring system, supported by experimental data and mechanistic insights.
The Theoretical Framework: Unpacking the Reactivity Puzzle
The selectivity observed in cross-coupling reactions on di-halogenated indazoles is not arbitrary. It is governed by a combination of fundamental electronic, steric, and thermodynamic factors. The rate-determining step for many palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to the Pd(0) complex. The ease of this step is directly influenced by the following factors:
-
Bond Dissociation Energy (BDE): The intrinsic strength of the carbon-halogen bond is a primary determinant of reactivity. The C-Br bond is weaker than the C-Cl bond, and therefore requires less energy to break. This inherently favors the oxidative addition at the C-Br bond. The general reactivity trend for halogens in palladium catalysis is I > Br > OTf > Cl.
-
Electronic Effects: The indazole ring system has a complex electronic profile. Electron-withdrawing groups on an aromatic ring can accelerate the rate of oxidative addition. The electron density at C7 is influenced differently than at C5, affecting the electrophilicity of the respective carbon atoms and their susceptibility to the nucleophilic Pd(0) catalyst.
-
Steric Hindrance: The steric environment around the halogen atom can influence the approach of the bulky palladium catalyst. The C7 position is situated on the benzene portion of the heterocycle, adjacent to the fused pyrazole ring. This proximity can create a more sterically hindered environment compared to the C5 position, potentially impeding the approach of the catalyst.
Caption: Standard workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Materials:
-
7-bromo-5-chloro-2H-indazole (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium Carbonate (K₂CO₃), finely ground (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Nitrogen or Argon gas supply
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 7-bromo-5-chloro-2H-indazole (1.0 equiv), arylboronic acid (1.1 equiv), and potassium carbonate (3.0 equiv).
-
Catalyst Addition: In a separate vial, briefly mix the Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add this catalyst/ligand mixture to the reaction flask.
-
Solvent Addition & Degassing: Evacuate and backfill the flask with nitrogen or argon three times. This is crucial as the Pd(0) species is oxygen-sensitive. Via syringe, add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Reaction Execution: Lower the flask into a preheated oil bath set to 80-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. Look for the disappearance of the starting material.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to yield the desired 7-aryl-5-chloro-2H-indazole.
Conclusion and Strategic Implications
The experimental evidence strongly indicates that the C7-bromo position is significantly more reactive than the C5-chloro position in 2H-indazoles under typical palladium-catalyzed Suzuki-Miyaura conditions. This differential reactivity is primarily driven by the weaker carbon-bromine bond compared to the carbon-chlorine bond, which facilitates the critical oxidative addition step.
This predictable selectivity is not a limitation but a powerful tool for synthetic chemists. It allows for a stepwise and regioselective functionalization strategy. One can first perform a coupling reaction at the C7-bromo site under relatively mild conditions, leaving the C5-chloro intact for a subsequent, different transformation that may require a more potent catalyst system or different reaction type. This orthogonal synthetic approach is fundamental to efficiently building the molecular complexity required in modern drug development.
References
- Current time information in Pasuruan, ID. Google.
- Current time information in Shanghai, CN. Google.
- Current time information in New York, US. Google.
- Current time information in London, GB. Google.
- Current time information in Tokyo, JP. Google.
-
Regioselective Suzuki–Miyaura Cross-Coupling of Multiply Halogenated Indazoles: A Combined Experimental and Theoretical Study. The Journal of Organic Chemistry, 2018, 83(7), 3765-3776. Retrieved from [Link]
-
Selective functionalization of dihalogenated indazoles and other fused pyrazoles. Beilstein Journal of Organic Chemistry, 2015, 11, 1034-1041. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions for C–C Bond Formation. Chemical Reviews, 2011, 111(3), 1415-1443. Retrieved from [Link]
-
The rates of oxidative addition of substituted aryl halides to palladium(0) complexes. Journal of the American Chemical Society, 1976, 98(19), 5850-5859. Retrieved from [Link]
-
Steric and electronic effects in the palladium-catalyzed Suzuki-Miyaura coupling of 2- and 4-chloroquinolines. Tetrahedron, 2005, 61(41), 9876-9885. Retrieved from [Link]
-
A General and Efficient Method for the Suzuki-Miyaura Coupling of Aryl Chlorides. Angewandte Chemie International Edition, 1998, 37(23), 3389-3391. Retrieved from [Link]
-
Recent advances in the synthesis of indazoles: a review. Molecular Diversity, 2021, 25(3), 1845-1875. Retrieved from [Link]
-
Buchwald-Hartwig Amination. Organic Syntheses, 2007, 84, 1. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
